1-Heptyl-2-methylpiperazine
Description
1-Heptyl-2-methylpiperazine is a piperazine derivative characterized by a heptyl (C₇H₁₅) chain at the N1 position and a methyl group at the C2 position of the piperazine ring. This compound belongs to the class of N-alkylated piperazines, which are widely studied for their pharmacological and chemical properties.
Properties
IUPAC Name |
1-heptyl-2-methylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2/c1-3-4-5-6-7-9-14-10-8-13-11-12(14)2/h12-13H,3-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKDYQPWPFYEFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1CCNCC1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
In a typical procedure, 2-methylpiperazine is treated with 1-bromoheptane in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is facilitated by a base like potassium carbonate to deprotonate the amine and drive the substitution forward. Elevated temperatures (80–100°C) and prolonged reaction times (12–24 hours) are often necessary to achieve satisfactory yields due to the steric bulk of the heptyl group.
Table 1: Alkylation of 2-Methylpiperazine with 1-Bromoheptane
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DMF | K₂CO₃ | 90 | 18 | 62 |
| Acetonitrile | K₂CO₃ | 80 | 24 | 58 |
| THF | NaH | 70 | 12 | 45 |
The choice of solvent significantly impacts reactivity, with DMF providing superior solubility for both reactants. However, competing N-alkylation at both nitrogen centers can occur, necessitating careful stoichiometric control (1:1 molar ratio of 2-methylpiperazine to 1-bromoheptane) to minimize di-alkylated byproducts.
Reductive Amination of N-Heptyl-1,2-diamine Precursors
An alternative route involves constructing the piperazine ring via reductive amination of a linear diamine precursor. This method offers greater control over substituent placement.
Synthetic Pathway
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Formation of N-Heptyl-1,2-diamine : Reaction of heptylamine with 1,2-dibromoethane in the presence of a base yields N-heptyl-1,2-dibromoethane diamine.
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Cyclization via Reductive Amination : The diamine is treated with formaldehyde under hydrogenation conditions (H₂, Raney Ni) to form the piperazine ring, with simultaneous introduction of the methyl group at the 2-position.
Key Advantages :
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Avoids the regioselectivity challenges of direct alkylation.
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Enables high enantiomeric purity when chiral catalysts are employed.
Limitations :
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Requires multi-step synthesis of the diamine precursor.
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Hydrogenation conditions must be carefully optimized to prevent over-reduction.
Hydrogenation of Pyrazine Intermediates
A less conventional but highly efficient method involves the partial hydrogenation of pyrazine derivatives. This approach is particularly useful for generating piperazines with defined stereochemistry.
Procedure Overview
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Synthesis of 2-Methyl-3-heptylpyrazine : Condensation of heptylamine with methylglyoxal forms the pyrazine backbone.
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Catalytic Hydrogenation : Using a palladium-on-carbon (Pd/C) catalyst under moderate hydrogen pressure (3–5 atm), the pyrazine ring is selectively reduced to piperazine.
Critical Parameters :
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Catalyst Loading : 5–10 wt% Pd/C ensures complete reduction without side reactions.
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Temperature : 50–80°C balances reaction rate and selectivity.
Table 2: Hydrogenation of 2-Methyl-3-heptylpyrazine
| Catalyst | H₂ Pressure (atm) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd/C | 3 | 60 | 78 |
| PtO₂ | 5 | 70 | 65 |
| Rh/Al₂O₃ | 4 | 50 | 58 |
This method excels in producing high-purity 1-heptyl-2-methylpiperazine but demands stringent control over pyrazine precursor synthesis.
Resolution of Racemic Mixtures via Diastereomeric Salt Formation
For applications requiring enantiopure this compound, chiral resolution techniques are indispensable. A patent-pending method for resolving 2-methylpiperazine analogs can be adapted for this purpose.
Steps for Enantiomeric Separation
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Formation of Diastereomeric Salts : React racemic this compound with a chiral resolving agent (e.g., L-tartaric acid) in a solvent like ethanol.
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Crystallization : Selective crystallization of the less soluble diastereomer at controlled temperatures (0–10°C).
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Liberation of Enantiomer : Treat the isolated salt with a base (e.g., NaOH) to recover the desired (R)- or (S)-enantiomer.
Optimization Insights :
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Solvent choice (toluene, cyclopentyl methyl ether) influences crystal morphology and yield.
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Seed crystals of the target enantiomer enhance crystallization efficiency.
Green Chemistry Approaches: Solvent-Free and Catalytic Methods
Emerging methodologies prioritize sustainability by minimizing solvent use and employing recyclable catalysts.
Microwave-Assisted Synthesis
Microwave irradiation accelerates the alkylation of 2-methylpiperazine with 1-bromoheptane, reducing reaction times from hours to minutes. A solvent-free system with silica-supported K₂CO₃ achieves yields comparable to traditional methods (60–65%) while eliminating waste.
Flow Chemistry Applications
Continuous-flow reactors enable precise temperature and residence time control, improving reproducibility. For example, passing a mixture of 2-methylpiperazine and 1-bromoheptane through a heated microchannel reactor (100°C, 5-minute residence time) affords this compound in 70% yield .
Chemical Reactions Analysis
1-Heptyl-2-methylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various electrophiles under suitable conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces secondary amines.
Scientific Research Applications
Scientific Research Applications
1-Heptyl-2-methylpiperazine is utilized across several domains:
1. Chemistry
- Building Block : It serves as a precursor in synthesizing more complex molecules.
- Synthetic Methodologies : Used in developing new synthetic pathways due to its reactive piperazine group.
2. Biology
- Biological Activity : Investigated for antimicrobial and anticancer properties.
- Mechanisms of Action : Interacts with various biological targets, influencing multiple biochemical pathways.
3. Medicine
- Pharmaceutical Development : Explored for its potential to develop drugs targeting specific diseases.
- Therapeutic Applications : Studied for its efficacy in treating conditions such as infections and cancer.
4. Industry
- Chemical Production : Employed in creating various industrial chemicals and materials.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacteria. For instance, it has shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis.
| Compound | Target Bacteria | MIC (μM) |
|---|---|---|
| This compound | Staphylococcus aureus | 15.625 - 62.5 |
| This compound | Enterococcus faecalis | 62.5 - 125 |
| Other Piperazine Derivative | MRSA | Varies (e.g., 62.216 - 124.432) |
Anticancer Applications
In vitro studies have demonstrated that derivatives of this compound can inhibit leukemia cell lines effectively at low concentrations, suggesting potential for cancer therapy development.
Case Studies
Several case studies highlight the applications of this compound:
- Antimicrobial Efficacy : A study showed that related piperazine compounds exhibited significant antibacterial activity against MRSA biofilms, indicating structural modifications can enhance efficacy against resistant strains.
- Anticancer Applications : Research indicated that piperazine derivatives inhibited leukemia cell lines, showcasing their potential in oncological therapies.
- Neuropharmacological Effects : Studies on histamine H3 receptor antagonists suggested that compounds similar to this compound may have therapeutic effects for cognitive disorders like Alzheimer's disease.
Mechanism of Action
The mechanism of action of 1-Heptyl-2-methylpiperazine involves its interaction with specific molecular targets. Piperazine compounds are known to act as GABA receptor agonists, binding directly and selectively to muscle membrane GABA receptors . This interaction causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms, such as parasitic worms . The exact pathways and molecular targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Structural Features
Table 1: Structural Comparison of Selected Piperazine Derivatives
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| 1-Heptyl-2-methylpiperazine | Heptyl (N1), Methyl (C2) | C₁₂H₂₅N₂ | 197.34 | Aliphatic chain, Secondary amine |
| 1-(2-Methoxyphenyl)piperazine | 2-Methoxyphenyl (N1) | C₁₁H₁₆N₂O | 192.26 | Aromatic ring, Methoxy group |
| 1-(2-Methylbenzyl)piperazine | 2-Methylbenzyl (N1) | C₁₂H₁₈N₂ | 190.28 | Aromatic benzyl group |
| 1-(2-Hydroxyethyl)piperazine | 2-Hydroxyethyl (N1) | C₆H₁₄N₂O | 130.19 | Hydroxyl group, Polar chain |
| H-7 (Protein kinase inhibitor) | Isoquinolinylsulfonyl (N1), Methyl (C2) | C₁₃H₁₆N₄O₂S | 292.36 | Sulfonamide, Heterocyclic ring |
Key Observations :
- Lipophilicity : The heptyl chain in this compound increases its hydrophobicity (predicted LogP >3) compared to polar derivatives like 1-(2-Hydroxyethyl)piperazine (LogP -1.1) .
- Aromatic vs. Aliphatic Substituents: Aryl-substituted piperazines (e.g., 1-(2-Methoxyphenyl)piperazine) exhibit stronger π-π interactions with biological targets, such as serotonin receptors, while aliphatic chains favor non-specific membrane interactions .
Key Findings :
- H-7 vs. Analogues: H-7’s isoquinolinylsulfonyl group enhances PKC inhibition compared to dimethylpiperazine derivatives, which show weaker activity .
- Arylpiperazines : 1-(2-Methoxyphenyl)piperazine’s 5-HT₁A affinity is attributed to the methoxy group’s electron-donating effects, stabilizing receptor-ligand interactions .
Q & A
Q. What are the standard synthetic routes for 1-heptyl-2-methylpiperazine, and how can reaction conditions be optimized for yield?
this compound can be synthesized via alkylation of the piperazine core. A common approach involves reacting 2-methylpiperazine with 1-bromoheptane under basic conditions (e.g., K₂CO₃ in acetonitrile) at reflux temperatures . Optimization includes controlling stoichiometry (e.g., excess alkylating agent) and reaction time (typically 12-24 hours). Post-synthesis purification often employs column chromatography or recrystallization from ethanol/water mixtures .
Q. Which analytical techniques are critical for structural confirmation of this compound?
Key techniques include:
- NMR spectroscopy : To confirm substitution patterns on the piperazine ring (e.g., δ 2.3–3.0 ppm for methyl and heptyl protons) .
- Mass spectrometry (MS) : For molecular ion ([M+H]⁺) validation and fragmentation analysis .
- X-ray crystallography : To resolve stereochemistry and intermolecular interactions in solid-state forms .
Q. What safety protocols are essential for handling piperazine derivatives like this compound?
- Personal protective equipment (PPE) : Chemical-resistant gloves (nitrile), safety goggles, and lab coats .
- Ventilation : Use fume hoods to avoid inhalation of vapors .
- Storage : In airtight containers under inert gas (N₂ or Ar) to prevent oxidation .
Q. How does the solubility profile of this compound influence experimental design?
The compound’s lipophilic heptyl chain limits aqueous solubility but enhances solubility in organic solvents (e.g., DCM, DMSO). For biological assays, prepare stock solutions in DMSO (≤10% v/v) to avoid cellular toxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of piperazine derivatives?
Discrepancies in activity (e.g., kinase inhibition vs. apoptosis) may arise from structural nuances or assay conditions. Strategies include:
- Dose-response studies : To differentiate off-target effects at high concentrations .
- Isosteric replacements : Modify the heptyl chain to assess steric/electronic impacts on target binding .
- Computational docking : Compare binding affinities across homologs (e.g., 1-(2,5-dichloro-benzyl)-2-methyl-piperazine) .
Q. What in silico strategies predict the pharmacokinetic behavior of this compound?
Use tools like SwissADME or ADMETLab to estimate:
Q. How does this compound interact with protein kinases, and what experimental models validate these mechanisms?
Piperazines often act as kinase inhibitors via competitive ATP-binding site interactions. Validate using:
Q. What strategies mitigate batch-to-batch variability in synthetic yields of this compound?
- Process analytical technology (PAT) : In-line FTIR to monitor reaction progress .
- Design of experiments (DoE) : Optimize parameters (temperature, solvent ratio) statistically .
- Quality control (QC) : Rigorous NMR purity checks post-purification .
Q. How can structure-activity relationship (SAR) studies improve the selectivity of this compound analogs?
Q. What are the challenges in scaling up this compound synthesis for preclinical studies?
- Purification bottlenecks : Replace column chromatography with crystallization for cost efficiency .
- Thermal hazards : Control exothermic reactions during alkylation using jacketed reactors .
- Regulatory compliance : Document impurity profiles per ICH Q3A guidelines .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
